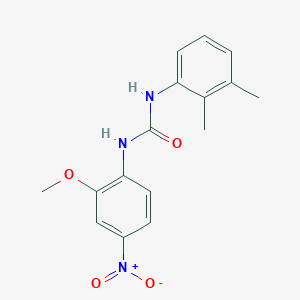
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one
Vue d'ensemble
Description
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one is a synthetic compound that is commonly referred to as methoxetamine (MXE). It belongs to the arylcyclohexylamine class of dissociative anesthetics and is structurally similar to ketamine. MXE has gained popularity in recent years due to its psychoactive effects and has been used recreationally. However, it also has potential applications in scientific research.
Mécanisme D'action
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one can produce analgesic and antidepressant effects.
Biochemical and Physiological Effects:
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons. It has also been found to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that can have calming effects. 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has been shown to have a lower risk of cardiovascular and respiratory side effects compared to other dissociative anesthetics.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has several advantages for use in scientific research, including its longer duration of action compared to ketamine and its potential as a treatment for depression and anxiety. However, 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one is still a relatively new compound and more research is needed to fully understand its effects and potential risks.
Orientations Futures
There are several future directions for research on 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one, including its potential as a treatment for other mental health disorders such as post-traumatic stress disorder (PTSD) and addiction. Further research is also needed to understand the long-term effects of 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one use and its potential for abuse. Additionally, more research is needed to develop safer and more effective methods of administration for 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one in clinical settings.
Applications De Recherche Scientifique
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has been used in scientific research for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been studied for its potential as an analgesic and as an anesthetic for use in surgery. 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has been found to have similar effects to ketamine, but with a longer duration of action.
Propriétés
IUPAC Name |
(Z)-3-amino-3-(1-methoxycyclohexyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-16(10-6-3-7-11-16)15(17)12-14(18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11,17H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLEOKYOFGFCT-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=CC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCCCC1)/C(=C/C(=O)C2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)

![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)

![5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
![2,4-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4724720.png)
![3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724725.png)
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)
